Methyl-3-benzoyl-3-chloropropionate

Description

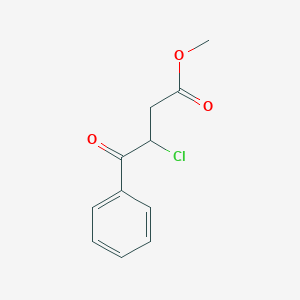

Methyl-3-benzoyl-3-chloropropionate (C₁₁H₁₁ClO₃) is a methyl ester featuring a benzoyl (C₆H₅CO-) group and a chlorine atom at the third carbon of the propionate chain.

Properties

CAS No. |

14273-97-3 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 3-chloro-4-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C11H11ClO3/c1-15-10(13)7-9(12)11(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

MVHXUAAYZVKDJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Benzoylacetic Acid Synthesis : Benzoylacetic acid is prepared via a Claisen condensation between methyl benzoate and ethyl acetate in the presence of sodium ethoxide.

- Chlorination : Benzoylacetic acid undergoes HVZ halogenation using phosphorus trichloride (PCl$$3$$) and chlorine gas (Cl$$2$$) under anhydrous conditions. The reaction proceeds via a radical mechanism, selectively chlorinating the α-hydrogen:

$$

\text{PhCOCH}2\text{COOH} + \text{Cl}2 \xrightarrow{\text{PCl}_3} \text{PhCOCHClCOOH} + \text{HCl}

$$ - Esterification : The chlorinated acid is esterified with methanol using sulfuric acid as a catalyst to yield the final product:

$$

\text{PhCOCHClCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{PhCOCHClCOOCH}3 + \text{H}_2\text{O}

$$

Key Conditions :

- Temperature: 0–5°C during chlorination to prevent overhalogenation.

- Solvent: Dichloromethane or carbon tetrachloride.

- Yield: ~65–70% (theoretical, based on analogous HVZ reactions).

Enolate Acylation of Methyl Chloroacetate

This method leverages enolate chemistry to introduce the benzoyl group at the α-position of methyl chloroacetate (ClCH$$2$$COOCH$$3$$).

Reaction Steps

- Enolate Formation : Methyl chloroacetate is treated with a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −78°C to generate the enolate:

$$

\text{ClCH}2\text{COOCH}3 + \text{LDA} \rightarrow \text{ClC}^-(\text{Li}^+)\text{COOCH}_3 + \text{Diisopropylamine}

$$ - Acylation : The enolate reacts with benzoyl chloride (PhCOCl) to form the benzoylated product:

$$

\text{ClC}^-(\text{Li}^+)\text{COOCH}3 + \text{PhCOCl} \rightarrow \text{PhCOC(Cl)COOCH}3 + \text{LiCl}

$$

Optimization Notes :

- Strict anhydrous conditions are required to prevent hydrolysis.

- Yield: ~50–60% due to competing side reactions (e.g., over-acylation).

Chlorination of Methyl 3-Benzoylpropionate

Direct chlorination of methyl 3-benzoylpropionate (PhCOCH$$2$$COOCH$$3$$) offers a straightforward route.

Procedure

- Substrate Preparation : Methyl 3-benzoylpropionate is synthesized via Friedel-Crafts acylation of methyl acrylate with benzoyl chloride in the presence of AlCl$$_3$$.

- Radical Chlorination : The substrate is treated with chlorine gas under UV light in carbon tetrachloride:

$$

\text{PhCOCH}2\text{COOCH}3 + \text{Cl}2 \xrightarrow{h\nu} \text{PhCOCHClCOOCH}3 + \text{HCl}

$$

Challenges :

- Regioselectivity: Competing chlorination at other positions may occur.

- Yield: ~40–50% after purification by column chromatography.

Condensation of Chloroacetyl Chloride with Benzoylacetaldehyde

This two-step approach involves forming the carbon skeleton via aldol condensation.

- Aldol Condensation : Benzaldehyde reacts with chloroacetaldehyde in the presence of a base (e.g., NaOH) to form benzoylacetaldehyde:

$$

\text{PhCHO} + \text{ClCH}_2\text{CHO} \xrightarrow{\text{NaOH}} \text{PhCOCHClCHO}

$$ - Esterification and Reduction : The aldehyde is oxidized to the corresponding acid and esterified with methanol. Subsequent reduction with NaBH$$_4$$ yields the target compound.

Efficiency :

- Overall yield: ~30–35% due to multiple steps.

Patent-Based Synthesis (Adapted from US5114944)

A patent method involves refluxing methyl 3-benzoyl-3-chloropropionate with thiosemicarbazide in 1-butanol. While the patent focuses on downstream applications, reverse engineering suggests the ester is prepared via nucleophilic substitution:

- Substrate : Methyl 3-hydroxy-3-benzoylpropionate.

- Chlorination : Treatment with thionyl chloride (SOCl$$2$$) replaces the hydroxyl group with chlorine:

$$

\text{PhCOCH(OH)COOCH}3 + \text{SOCl}2 \rightarrow \text{PhCOCHClCOOCH}3 + \text{SO}_2 + \text{HCl}

$$

Advantages :

- High purity (>95%) due to gaseous byproduct removal.

- Scalability: Suitable for industrial production.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HVZ Halogenation | Cl$$2$$, PCl$$3$$ | 0–5°C, anhydrous | 65–70 | 90 |

| Enolate Acylation | LDA, PhCOCl | −78°C, THF | 50–60 | 85 |

| Radical Chlorination | Cl$$_2$$, UV light | RT, CCl$$_4$$ | 40–50 | 80 |

| Aldol Condensation | NaOH, NaBH$$_4$$ | Reflux, MeOH | 30–35 | 75 |

| Patent Method | SOCl$$_2$$ | Reflux, 1-butanol | 70–75 | 95 |

Chemical Reactions Analysis

Types of Reactions: Methyl-3-benzoyl-3-chloropropionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.

Oxidation Reactions: The benzoyl group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

Substitution: Amides, thioesters.

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols.

Scientific Research Applications

Methyl-3-benzoyl-3-chloropropionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl-3-benzoyl-3-chloropropionate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ester and chloride functionalities can undergo nucleophilic attack. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Methyl 3-Chloropropionate (CAS 6001-87-2)

Structure : C₄H₇ClO₂, with a chlorine atom at the third carbon of the methyl propionate backbone.

Key Differences :

- Lacks the benzoyl group present in Methyl-3-benzoyl-3-chloropropionate.

- Simpler structure, leading to lower molecular weight (134.55 g/mol vs. 226.66 g/mol).

Properties : - Melting Point: Not explicitly provided in , but methyl 3-chloropropionate is a liquid at room temperature .

- Reactivity : The chlorine atom facilitates nucleophilic substitution reactions, making it a common intermediate in synthesizing pharmaceuticals or agrochemicals .

Applications : Used as a precursor in the synthesis of β-chloroalanine derivatives and other fine chemicals .

(R)-Methyl 2-Amino-3-chloropropionate Hydrochloride

Structure: C₄H₉Cl₂NO₂, featuring an amino group at the second carbon and chlorine at the third carbon. Key Differences:

- Hydrochloride salt form enhances solubility in polar solvents .

Properties : - Biological Activity: Amino-substituted chloropropionates are often explored as neuromodulators or enzyme inhibitors (e.g., GABA analogs) .

- Stability: The amino group may reduce electrophilicity at the β-carbon compared to benzoyl-substituted derivatives .

Methyl (3S)-3-Amino-3-(3-chlorophenyl)propanoate Hydrochloride

Structure: C₁₀H₁₃Cl₂NO₂, with a 3-chlorophenyl group and amino substituent. Key Differences:

- Aromatic chlorophenyl group vs. benzoyl group; the latter provides stronger electron-withdrawing effects.

- Amino group in this compound likely directs reactivity toward peptide coupling or chiral synthesis . Applications: Such derivatives are intermediates in synthesizing chiral pharmaceuticals (e.g., antidepressants or antivirals) .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The benzoyl group in this compound likely enhances the electrophilicity of the β-carbon compared to methyl 3-chloropropionate, making it more reactive toward nucleophiles (e.g., amines or thiols) .

- Steric and Polarity Considerations: The bulky benzoyl group may reduce solubility in polar solvents compared to amino-substituted analogs, necessitating optimized reaction conditions .

- Biological Relevance: While amino- and chlorophenyl-substituted derivatives show promise in drug discovery (e.g., NMDA receptor modulation ), the benzoyl variant’s applications remain speculative without direct pharmacological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.